![molecular formula C15H21N3S B5659476 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

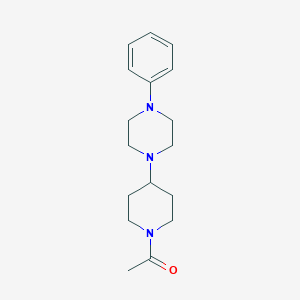

“8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” is a chemical compound with the molecular formula C15H21N3S . It is a derivative of the 1,2,4-triazaspiro[4.5]decane class of compounds .

Molecular Structure Analysis

The molecular structure of “8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” consists of a spirocyclic system, which includes a seven-membered ring fused to a five-membered ring . The seven-membered ring contains three nitrogen atoms, while the five-membered ring contains a sulfur atom .Physical And Chemical Properties Analysis

The average mass of “8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” is 275.412 Da, and its monoisotopic mass is 275.145630 Da .科学研究应用

Drug Discovery and Translational Medicine

This compound has been identified as a novel chemotype for delta opioid receptor-selective agonists. The delta opioid receptor (DOR) is implicated in pain modulation and mood regulation, making this compound a potential candidate for the development of new analgesics and antidepressants. The identification of such compounds can lead to high-throughput screening and computational modeling to further understand the interaction with the receptor .

Cancer Research and Therapeutics

In the field of cancer research, derivatives of this compound have been evaluated for their role as phospholipase D2 (PLD2) inhibitors. PLD2 is involved in cancer cell invasion and metastasis, and its inhibition could lead to increased cancer cell apoptosis. The development of isoform-specific PLD inhibitors represents a novel approach for cancer treatment, and this compound’s derivatives show promise in this area .

Molecular Dynamics and Computational Chemistry

The compound’s derivatives have been used in molecular dynamics simulations to identify novel DOR agonists. These studies help in understanding the binding mechanisms at the orthosteric site of the receptor, which is crucial for the design of targeted therapies with fewer side effects .

Anemia Treatment

Some derivatives of this compound have been explored as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). These enzymes are responsible for the degradation of HIF, which is a key regulator of erythropoiesis. Inhibiting these enzymes can be a strategy for treating anemia, particularly in chronic kidney disease where HIF stability is crucial for erythropoietin production .

作用机制

Target of Action

The primary target of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .

Mode of Action

This compound interacts with DORs as a selective agonist . It binds to the orthosteric site of the receptor based on docking and molecular dynamic simulation . The interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

Upon activation, DORs can influence various biochemical pathways The exact pathways affected by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4Dor agonists are known to modulate pain perception and mood, suggesting they may influence pathways related to these functions .

Pharmacokinetics

The search results do not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione. As a dor agonist, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The activation of DORs by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to have anti-allodynic efficacy in a model of inflammatory pain . This suggests that the compound may alleviate pain by modulating the activity of neurons involved in pain perception .

属性

IUPAC Name |

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3S/c1-2-12-8-10-15(11-9-12)16-14(19)18(17-15)13-6-4-3-5-7-13/h3-7,12,17H,2,8-11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZOYHNBCBYHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5659403.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)

![N-(3-hydroxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5659427.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)

![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)

![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)

![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)

![2-{[1-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}-1,4-dimethylpiperazine](/img/structure/B5659479.png)